Boc-2-methyl-D-phenylalanine

Catalog No.
S679969
CAS No.
80102-29-0
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-methyl-D-phenylalanine

CAS Number

80102-29-0

Product Name

Boc-2-methyl-D-phenylalanine

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-29-0;Boc-2-methyl-D-phenylalanine;Boc-D-Phe(2-Me)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid;BOC-D-2-METHYLPHE;SBB064573;Boc-D-2-Methylphenylalanine;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-methylphenyl)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid;Boc-L-phe(2-me)-OH;AC1ODTTM;BOC-O-ME-D-PHE-OH;Boc-2-Methy-D-Phenylalanine;BOC-D-2-ME-PHE-OH;14997_ALDRICH;SCHEMBL269929;14997_FLUKA;CTK8C5727;MolPort-001-758-361;ZINC2567266;CB-745;KM2014;N-BOC-D-2-METHYLPHENYLALANINE;AKOS015890211;AB06736

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH), also known as (S)-Boc-2-methyl-β-phenylalanine, is a derivative of the amino acid D-phenylalanine (D-Phe) [, ]. It contains a Boc (tert-butyloxycarbonyl) protecting group attached to the amino terminus and a methyl group added to the second carbon (beta position) of the D-Phe side chain []. Boc-D-Phe(2-Me)-OH is a synthetic, non-natural amino acid used in scientific research, particularly in peptide synthesis [].


Molecular Structure Analysis

The key features of Boc-D-phenylalanine (Boc-D-Phe(2-Me)-OH) include:

  • Central Carbon Chain: It has a three-carbon backbone common to amino acids, with a carboxylic acid group (COOH) at one end and an amino group (protected by a Boc group, -C(O)OtBu) at the other end [, ].
  • D-configuration: The amino group is attached to the central carbon atom with the same chirality as D-phenylalanine, meaning the side chain and amino group are on opposite sides of the molecule [].
  • Phenylalanine Side Chain: The side chain is a modified version of the phenyl group found in D-phenylalanine. It has a methyl group attached to the second carbon of the phenyl ring [, ].

The presence of the methyl group and the Boc protecting group distinguish Boc-D-Phe(2-Me)-OH from natural D-phenylalanine [].


Chemical Reactions Analysis

Boc-D-Phe(2-Me)-OH is involved in several reactions relevant to scientific research:

  • Peptide Synthesis: The Boc group serves as a protecting group for the amino terminus, allowing it to participate in peptide bond formation reactions with other amino acids while keeping the amino group unreactive []. Once the peptide chain is assembled, specific conditions can remove the Boc group to reveal the free amino group for further reactions.
  • Deprotection: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group of D-Phe(2-Me)-OH [].

Physical And Chemical Properties Analysis

  • Solid at room temperature: Similar to other protected amino acids.
  • Relatively high melting point: Due to the presence of the aromatic phenyl ring and the Boc group.
  • Soluble in organic solvents: Soluble in common organic solvents used in peptide synthesis like dichloromethane and dimethylformamide due to the hydrophobic nature of the molecule.
  • Moderately stable: The Boc protecting group offers some stability, but the molecule might be susceptible to hydrolysis under strong acidic or basic conditions.

Boc-D-Phe(2-Me)-OH itself is not likely to have a specific biological mechanism of action. However, when incorporated into peptides, it can influence the overall properties of the peptide due to the steric hindrance caused by the methyl group and the hydrophobicity of the aromatic ring. This can be used to study how these modifications affect peptide function, binding interactions, or stability [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
  • Handle it in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Refer to safety data sheets (SDS) from suppliers for specific handling and disposal instructions.

Here are some potential scientific research applications of Boc-2-methyl-D-phenylalanine:

  • Peptide Synthesis

    Boc-D-MePhe can be a valuable building block for the synthesis of peptides containing D-amino acids. Peptides are short chains of amino acids linked together by peptide bonds. These D-amino acid containing peptides can be used to study protein-protein interactions or as potential drug candidates [].

  • Study of Protein-Ligand Interactions

    Boc-D-MePhe can be incorporated into model ligands to study their interactions with specific proteins. By studying how these modified ligands bind to proteins, researchers can gain insights into the natural function of the protein and develop new drugs that target these interactions [].

  • Enzyme Inhibition Studies

    Boc-D-MePhe may be used to design and synthesize enzyme inhibitors. Enzymes are proteins that act as catalysts in biological reactions. By inhibiting specific enzymes, researchers can study their role in cellular processes and potentially develop new therapeutic strategies [].

  • Development of New Materials

    Boc-D-MePhe, due to its unique chemical structure, could be a building block for the development of new materials with specific properties. For example, it could be used to create polymers with interesting optical or biological properties [].

XLogP3

2.9

Wikipedia

Boc-2-methyl-D-phenylalanine

Dates

Modify: 2023-08-15

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